molecular formula C7H14N2 B152131 (R)-1,4-Diazabicyclo[4.3.0]nonane CAS No. 96193-27-0

(R)-1,4-Diazabicyclo[4.3.0]nonane

Cat. No.: B152131
CAS No.: 96193-27-0
M. Wt: 126.2 g/mol
InChI Key: FTTATHOUSOIFOQ-SSDOTTSWSA-N
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Description

®-1,4-Diazabicyclo[430]nonane is a bicyclic compound featuring a nitrogen-containing ring structure

Mechanism of Action

Target of Action

The primary targets of ®-1,4-Diazabicyclo[43Similar compounds such as nucleoside analogues with a carbobicyclic core have been reported to exhibit antiviral efficacy .

Mode of Action

The exact mode of action of ®-1,4-Diazabicyclo[43It’s worth noting that similar compounds have been reported to interact with sigma receptors (srs) .

Biochemical Pathways

The specific biochemical pathways affected by ®-1,4-Diazabicyclo[43Similar compounds have been reported to exhibit antiviral activity against respiratory syncytial virus .

Pharmacokinetics

The pharmacokinetic properties of ®-1,4-Diazabicyclo[43Similar compounds such as bicyclo[430]nonane, 2,2,6,7-tetramethyl-7-hydroxy- and 1,4-diethylbenzene have been reported to exhibit favorable drug-like properties .

Result of Action

The specific molecular and cellular effects of ®-1,4-Diazabicyclo[43Similar compounds have been reported to exhibit antiviral efficacy .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ®-1,4-Diazabicyclo[43It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-Diazabicyclo[4.3.0]nonane typically involves cyclization reactions. One common method includes the use of Diels-Alder reactions, which are known for their ability to form complex ring structures with high stereoselectivity . Another approach involves the cyclopentannulation of ®-carvone, which can be achieved through Claisen rearrangement and intramolecular diazo ketone cyclopropanation reactions .

Industrial Production Methods

Industrial production methods for ®-1,4-Diazabicyclo[4.3.0]nonane are less documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1,4-Diazabicyclo[4.3.0]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1,4-Diazabicyclo[4.3.0]nonane is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical and biological properties. Its ability to act as a ligand for sigma receptors and its potential antiviral activity set it apart from other similar compounds .

Properties

IUPAC Name

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTATHOUSOIFOQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426475
Record name (8aR)-Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96193-27-0
Record name (8aR)-Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-1,4-Diazabicyclo[4.3.0]nonane
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